molecular formula C13H15BrN2 B8433435 5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole

5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole

カタログ番号 B8433435
分子量: 279.18 g/mol
InChIキー: ZZQOVQIQWNYKBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

製品名

5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole

分子式

C13H15BrN2

分子量

279.18 g/mol

IUPAC名

5-bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole

InChI

InChI=1S/C13H15BrN2/c1-16-5-4-9(8-16)12-7-15-13-3-2-10(14)6-11(12)13/h2-3,6-7,9,15H,4-5,8H2,1H3

InChIキー

ZZQOVQIQWNYKBJ-UHFFFAOYSA-N

正規SMILES

CN1CCC(C1)C2=CNC3=C2C=C(C=C3)Br

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide (1.3 g, 4.2 mmol) in anhydrous tetrahydrofuran (12 mL) at 0° C., was added lithium aluminum hydride (1M solution in tetrahydrofuran, 9.3 mL, 9.3 mmol). The resulting mixture was heated to reflux under argon for 2 hours, then cooled to 0° C. and quenched with cold water (2 mL) and ammonium hydroxide (15 mL). The resulting solution was stirred at room temperature for 1 hour and then filtered through celite. The filtrate was evaporated to dryness and the crude product extracted into ethyl acetate (250 mL). The solvent was once again evaporated and the product purified by silica gel chromatography using chloroform/ammonia (2M in methanol) (9:1) as the eluent to provide the title compound as a white solid (0.700 g, 64%). mp 152-154° C.; HRMS (FAB): MH+ for C13H1579BrN2, calculated 279.0496, found 279.0478.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

To a stirred mixture of lithium aluminum hydride (1.10 g, 29.0 mmol, 2.2 eq) in anhydrous tetrahydrofuran (60 mL) at 0° C. was added 3 -(5-bromoindol-3-yl)-N-methylsuccinimide (4.00 g, 13.02 mmol) portionwise cautiously. The resulting reaction mixture was heated at reflux under nitrogen for 2 hours. The reaction mixture was then cooled, and sodium sulfate decahydrate (approximately 20 g) was added slowly and cautiously, followed by the addition of water (approximately 2 mL) and ethyl acetate (200 mL). The resulting mixture was stirred at room temperature under nitrogen for 2 hours, and then filtered through Celite®. The filtrate was evaporated under reduced pressure to afford the title compound (2.64 g, 9.46 mmol, 73%) as an off-white solid: mp, 163.0°-164.0° C.; TLC Rf =0.30 in 9:1:0.1 [methylene chloride/methanol/ammonium hydroxide]; 1H NMR (DMSO-d6) δ 11.0 (br m, NH), 7.74 (d, J=1.3 Hz, 1 H), 7.29 (d, J=8.8 Hz, 1 H), 7.20 (br s, 1 H), 7.15 (dd, J=1.7 and 8.6 Hz, 1 H), 3.55-3.45 (m, 1 H), 2.88 (t, J=8.2 Hz, 1 H), 2.62-2.42 (m, 3 H), 2.29 (s, 3 H), 2.28-2.21 (m, 1 H), 1.90-1.80 (m, 1 H); 13C NMR (DMSO-d6) d 135.4,128.2,123.4, 122.9,121.1, 118.3, 113.5,110.8, 62.6, 56.0, 42.1, 34.4, 32.2; HMRS calculated for C13H,5 BrN2 278.0415, found 278.0355.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。